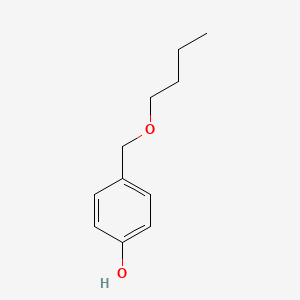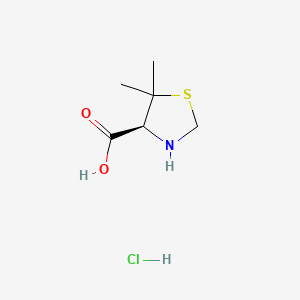
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the carboxylic acid group and the hydrochloride salt form enhances its solubility and reactivity in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of L-cysteine with acetone under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with active sites, enhancing binding affinity. The hydrochloride form increases solubility, facilitating its transport and bioavailability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiazolidine-4-carboxylic acid
- 5,5-Dimethylthiazolidine-2,4-dione
- Thiazolidine-4-carboxylic acid
Uniqueness
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of the dimethyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
59712-84-4 |
|---|---|
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.68 g/mol |
IUPAC Name |
(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-6(2)4(5(8)9)7-3-10-6;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
RQOABAGMTRYNAF-WCCKRBBISA-N |
Isomeric SMILES |
CC1([C@@H](NCS1)C(=O)O)C.Cl |
Canonical SMILES |
CC1(C(NCS1)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


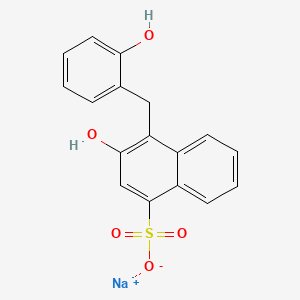
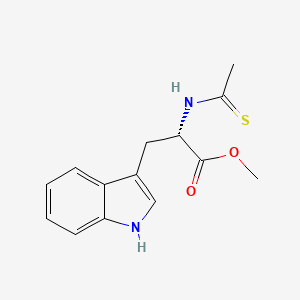




![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

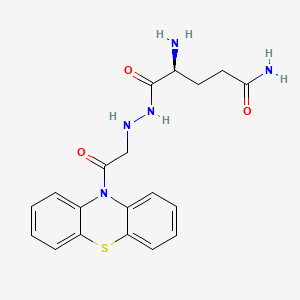
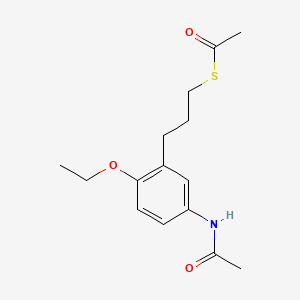
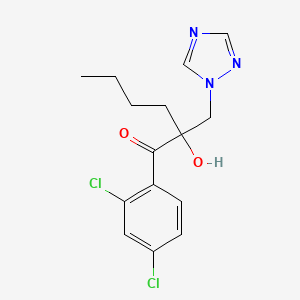
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
